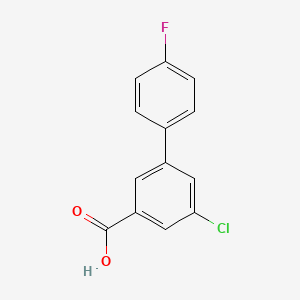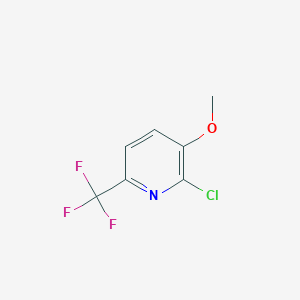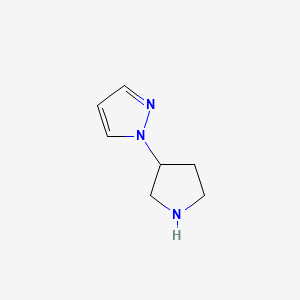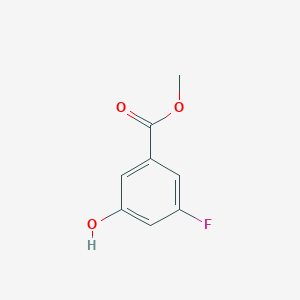![molecular formula C16H13ClN2O2 B1420927 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline CAS No. 1183067-04-0](/img/structure/B1420927.png)
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline
Vue d'ensemble
Description
“2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline” is a chemical compound with the CAS Number: 1183067-04-0 . It has a molecular weight of 300.74 .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline . The InChI Code is 1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)15-9-19-16(21-15)10-20-14-7-2-1-6-13(14)18/h1-9H,10,18H2 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research has shown that compounds related to 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline exhibit significant antimicrobial and antifungal properties. Patel et al. (2013) synthesized derivatives with properties beneficial against cancer and HIV. Similarly, Habib, Hassan, and El‐Mekabaty (2013) prepared novel quinazolinone derivatives, including analogs of the compound, and evaluated their antimicrobial activity. Their findings suggest potential uses in combating microbial infections (Patel et al., 2013), (Habib, Hassan, & El‐Mekabaty, 2013).
Anticancer and Molecular Docking Studies
Katariya, Vennapu, and Shah (2021) investigated heterocyclic compounds structurally related to 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline for their anticancer activity. Their work included molecular docking studies to explore potential pharmaceutical applications. Another study by Viji et al. (2020) involved molecular docking and quantum chemical calculations of similar compounds, highlighting their biological effects and potential therapeutic uses (Katariya, Vennapu, & Shah, 2021), (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Tuberculosis Treatment
Dighe et al. (2012) synthesized a series of derivatives that showed promise in treating tuberculosis. This study indicates that analogs of the compound could be effective against the Mycobacterium tuberculosis H37Rv strain, suggesting potential application in tuberculosis therapy (Dighe et al., 2012).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) conducted a study on novel heterocyclic compounds derived from a similar structure for their lipase and α-glucosidase inhibition. The results suggest that these compounds could have applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Photoluminescent Properties
Manbeck, Brennessel, and Eisenberg (2011) explored copper(I) complexes incorporating amido-triazole and diphosphine ligands, including a compound structurally related to 2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline. Their study highlighted the photoluminescent properties of these compounds, suggesting potential applications in materials science (Manbeck, Brennessel, & Eisenberg, 2011).
Propriétés
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)15-9-19-16(21-15)10-20-14-7-2-1-6-13(14)18/h1-9H,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPBYGQJFYZTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=NC=C(O2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



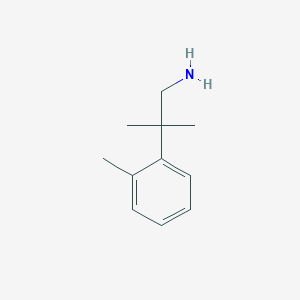

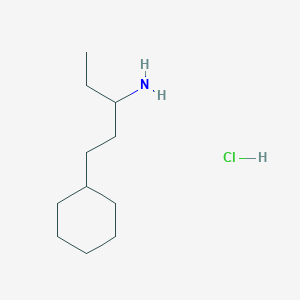
![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
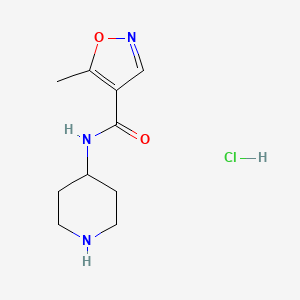
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
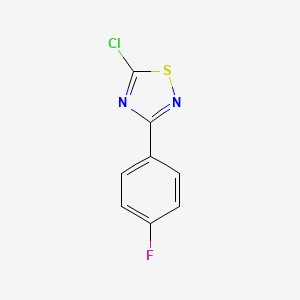
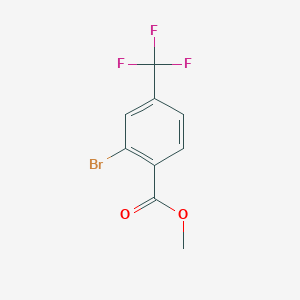
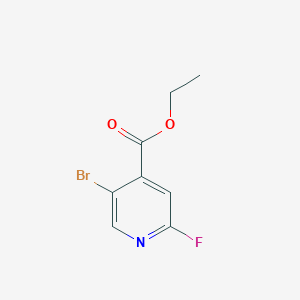
![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
